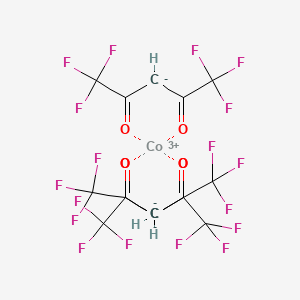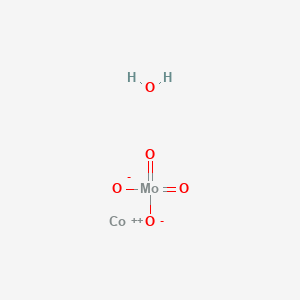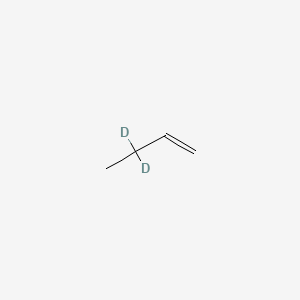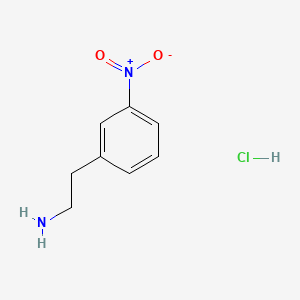
Cobalt(III) hexafluoroacetylacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(III) hexafluoroacetylacetonate, also known as Co(hfa)3, is a metal complex that consists of cobalt, carbon, oxygen, and fluorine atoms. It has a molecular formula of C15H3CoF18O6 and a molecular weight of 680.09 .
Chemical Reactions Analysis
Cobalt(III) hexafluoroacetylacetonate can participate in various chemical reactions. For example, it was used as a catalyst in a method for directed ortho-arylation of N-aryl pyrazoles with arylboronic acids .Wissenschaftliche Forschungsanwendungen
Solvent Extraction of Rare Earth Metals
Cobalt(III) chelates, including hexafluoroacetylacetonate, enhance the extraction of rare earth metals. These chelates act as synergists or complex ligands in the extraction process, forming binuclear complexes with rare earth–β-diketone chelates. The study by Imura et al. (2006) explains this synergistic mechanism in detail (Imura et al., 2006).
Chromatography and Isomer Separation
Udén et al. (1978) demonstrated that geometrical isomers of cobalt(III) chelates, including hexafluoroacetylacetonate, can be separated using high-pressure liquid chromatography. This process aids in isolating specific forms of these compounds for further study (Udén, Bigley, & Walters, 1978).
Spectroscopy and Electrochemistry
Boettcher et al. (1997) explored the structural, spectroscopic, and electrochemical properties of cobalt(III) Schiff base complexes. Their research helps in understanding the electronic structures and interactions of these compounds (Boettcher et al., 1997).
Catalysts and Material Synthesis
Kouotou et al. (2012) used Cobalt(III) acetylacetonate as a precursor in the growth of Co3O4 using pulsed-spray evaporation chemical vapor deposition. This method is important for developing materials with specific catalytic properties (Kouotou et al., 2012).
Nanoparticle Synthesis
Lu et al. (2015) conducted a study on the synthesis of magnetic cobalt ferrite nanoparticles, utilizing cobalt(III) acetylacetonate in the process. This research is vital for applications in nanotechnology and biomedical fields (Lu et al., 2015).
Magnetic Properties and Cluster Synthesis
Leng et al. (2014) reported on the synthesis and magnetic properties of disklike mixed-valence cobalt clusters, highlighting the unique magnetic behaviors of these complexes (Leng et al., 2014).
Optical Applications
Dwyer and Gyarfas (1951) explored the preparation of optical forms of tris-acetylacetone cobalt III, which has implications in the field of optical chemistry (Dwyer & Gyarfas, 1951).
Chemical Reactions and Mechanisms
Research by Nakamura et al. (1972) on the reaction of tris(acetylacetonato)cobalt(III) with bromine provided insights into the radical nature of redox steps in chemical reactions involving cobalt complexes (Nakamura, Gotani, & Kawaguchi, 1972).
Oxidation Properties
Tang and Kochi (1973) studied cobalt(III) trifluoroacetate as an electron transfer oxidant, revealing its potent oxidative properties in various reactions (Tang & Kochi, 1973).
Educational Applications
Borer et al. (2002) described the use of cobalt(III) complexes in educational settings, particularly in demonstrating coordination chemistry techniques (Borer, Russell, Settlage, & Bryant, 2002).
Chemical Vapor Deposition Studies
Gu et al. (1998) researched the reactions of cobalt acetylacetonate in the context of chemical vapor deposition, which is crucial for material science applications (Gu, Yao, Hampden‐Smith, & Kodas, 1998).
Supercritical Fluid Extraction
Ozel et al. (1997) utilized cobalt(III) acetylacetonate complexes in the supercritical fluid extraction of cobalt ions, demonstrating their utility in metal extraction processes (Ozel et al., 1997).
Acid Catalysis and Decomposition Studies
Banerjea and Chaudhuri (1971) investigated the acid-catalyzed decomposition of tris(acetylacetonato)cobalt(III), providing insights into reaction mechanisms and electron transfer processes (Banerjea & Chaudhuri, 1971).
Safety And Hazards
While specific safety and hazard information for Cobalt(III) hexafluoroacetylacetonate is not available, it’s important to handle all chemicals with care and follow safety guidelines. For instance, Cobalt(II) hexafluoroacetylacetonate hydrate is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye damage, respiratory irritation, and is suspected of causing cancer .
Eigenschaften
IUPAC Name |
cobalt(3+);1,1,1,5,5,5-hexafluoropentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5HF6O2.Co/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFGPNVCOVFUOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3CoF18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(III) hexafluoroacetylacetonate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Methyl-[1,3]thiazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B579616.png)

![7H-Imidazo[4,5-e][1,2,3]benzothiadiazole](/img/structure/B579618.png)

![Furo[2,3-d]pyrimidin-4-ol, 5,6-dihydro- (8CI)](/img/no-structure.png)

![1-Methylidene-5,8-dioxaspiro[3.4]octane](/img/structure/B579625.png)